N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-15(19-12-4-1-2-5-12)11-26-18-20-14-7-9-25-16(14)17(23)21(18)10-13-6-3-8-24-13/h3,6-9,12H,1-2,4-5,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFLADPNPUEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the thieno[3,2-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Attachment of the cyclopentyl group: This step may involve nucleophilic substitution reactions where the cyclopentyl group is introduced to the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the thieno[3,2-d]pyrimidinone core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thieno[3,2-d]pyrimidinone core may yield hydroxylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Lipophilicity :
- Cyclopentyl and 3-methylbutyl groups (linear alkyl chains) increase hydrophobicity compared to aromatic substituents like 4-chlorophenyl .
- Trifluoromethyl groups (e.g., in ) significantly enhance lipophilicity and metabolic resistance.
Chlorophenyl: Electron-withdrawing effects may stabilize the thieno-pyrimidinone core and improve binding to electron-rich enzyme pockets . Methoxy groups (e.g., in ) introduce resonance effects, altering electronic density and solubility.
Biological Activity Trends :
Biological Activity
N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 345.43 g/mol
- CAS Number : 1040631-87-5
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to this compound demonstrate activity against various bacterial and fungal strains. For instance:
- A related compound was found to have high efficacy against Staphylococcus aureus and Escherichia coli .
- Another study highlighted the potential of thienopyrimidine derivatives in inhibiting fungal growth, suggesting a mechanism involving disruption of cell wall synthesis .
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties are supported by its interaction with key inflammatory pathways. Research has shown that thieno[3,2-d]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . In vitro studies demonstrated that similar compounds reduced nitric oxide production in macrophages, indicating a potential for therapeutic use in inflammatory conditions.
3. Anticancer Activity
This compound has also been evaluated for anticancer properties. A notable study screened various compounds against multicellular spheroids to assess their cytotoxic effects on cancer cells:
- The compound showed promising results in inhibiting cell proliferation in breast cancer cell lines .
- Molecular docking studies suggested that it interacts with specific targets involved in cancer cell signaling pathways, such as EGFR and VEGFR .
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, derivatives similar to N-cyclopentyl compounds were tested against a panel of microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A study conducted on murine models demonstrated that the administration of thieno[3,2-d]pyrimidine derivatives significantly reduced inflammation markers in serum after induced inflammation via carrageenan injection.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus; MIC = 32 µg/mL |
| Anti-inflammatory | Reduced NO production; inhibition of COX and LOX |
| Anticancer | Inhibited proliferation in breast cancer cell lines; interacts with EGFR/VEGFR |
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and what purification challenges arise?
Answer:
The synthesis typically involves:
- Cyclocondensation : Formation of the thieno[3,2-d]pyrimidin-4-one core via reaction of substituted thiophenes with urea or thiourea derivatives under acidic conditions .
- Sulfanyl Acetamide Coupling : Introduction of the sulfanylacetamide moiety through nucleophilic substitution or Mitsunobu reactions, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like DBU .
- Purification Challenges :
- Byproduct Removal : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to separate unreacted intermediates.
- Crystallization Issues : Poor solubility in polar solvents may necessitate mixed-solvent systems (e.g., DCM/hexane) .
Basic: Which spectroscopic methods are optimal for structural characterization, and what key features do they identify?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the cyclopentyl group (δ 1.5–2.5 ppm for CH₂; δ 3.0–3.5 ppm for CH), furan methylene (δ 4.5–5.0 ppm), and thienopyrimidine protons (δ 7.0–8.5 ppm) .
- HSQC/HMBC : Validates connectivity between the sulfanyl group and the thienopyrimidine core .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the acetamide linkage .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) groups .
Advanced: How can X-ray crystallography resolve molecular conformation ambiguities?
Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Multi-scan absorption corrections (e.g., SADABS) minimize errors .
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods, followed by refinement with SHELXL-2016 to model thermal displacement parameters and hydrogen bonding .
- Ambiguity Resolution :
Advanced: How to address contradictory biological activity data in thieno[3,2-d]pyrimidine derivatives?
Answer:
- Assay Standardization :
- Structural Variability :
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true activity trends .
Advanced: How do intermolecular interactions influence crystal packing and stability?
Answer:
- Hydrogen Bonding :
- N–H⋯O/N Interactions : The acetamide N–H often donates to thienopyrimidine carbonyls, forming R₂²(8) motifs that stabilize layered packing .
- π-π Stacking :
- Thienopyrimidine Rings : Parallel-displaced stacking (3.5–4.0 Å spacing) enhances thermal stability, as seen in related N-(chlorophenyl) derivatives .
- Halogen Interactions : In halogenated analogs (e.g., Cl/F-substituted), C–X⋯π contacts (X = Cl, F) contribute to dense packing and higher melting points .
Advanced: What computational methods predict binding affinity, and how do they align with experimental results?
Answer:
- Molecular Docking :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
